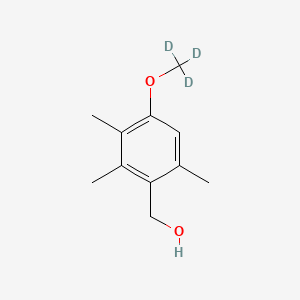

4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

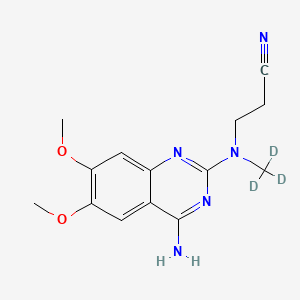

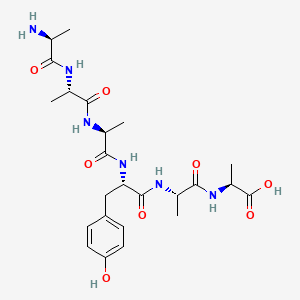

4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 , also known by its chemical formula C11H13D3O2 , is a stable isotope-labeled compound. It is used primarily in proteomics research and related studies. The deuterium substitution in this compound provides a unique labeling pattern for tracking and identifying specific molecules in biological systems .

Synthesis Analysis

The synthesis of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 involves the incorporation of deuterium atoms into the parent compound. While specific synthetic routes may vary, the deuterium labeling typically occurs during the late stages of synthesis. Researchers use deuterated reagents or precursors to introduce deuterium atoms into the desired position of the molecule. The resulting labeled compound serves as an essential tool for studying metabolic pathways, protein interactions, and drug metabolism .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 consists of a benzene ring with three methyl groups (CH3) and a methoxy group (OCH3) attached. The deuterium atom (D) replaces one of the hydrogen atoms in the benzyl alcohol moiety. The compound’s isotopic labeling ensures that it behaves similarly to the non-labeled version, allowing researchers to track its fate within biological systems .

Chemical Reactions Analysis

As an alcohol derivative, 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 can participate in various chemical reactions typical of alcohols. These reactions include esterification, oxidation to the corresponding aldehyde or carboxylic acid, and nucleophilic substitutions. Researchers often employ these reactions to modify the compound for specific experimental purposes .

未来方向

The application of deuterium-labeled compounds like 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 continues to expand. Researchers can explore its use in drug metabolism studies, proteomics, and metabolomics. Future directions may involve investigating its interactions with specific enzymes, transporters, and cellular pathways. Additionally, optimizing synthetic methods for large-scale production and exploring its potential therapeutic applications are areas of interest .

属性

IUPAC Name |

[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5,12H,6H2,1-4H3/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSYOJIGAZHOLW-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CO)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)CO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662085 |

Source

|

| Record name | {2,3,6-Trimethyl-4-[(~2~H_3_)methyloxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189501-77-6 |

Source

|

| Record name | {2,3,6-Trimethyl-4-[(~2~H_3_)methyloxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B562710.png)

![[(4-Aminophenyl)hydroxymethylene]bisphosphonic acid](/img/structure/B562715.png)

![2-[2-(2,6-Dichloro-4-hydroxyanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B562719.png)

![N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine](/img/structure/B562720.png)